molecular formula C12H21N3O B15327134 (4-(Azetidin-3-yl)piperazin-1-yl)(cyclobutyl)methanone

(4-(Azetidin-3-yl)piperazin-1-yl)(cyclobutyl)methanone

Cat. No.: B15327134
M. Wt: 223.31 g/mol
InChI Key: HQRUQQDBVJVEKQ-UHFFFAOYSA-N
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Description

(4-(Azetidin-3-yl)piperazin-1-yl)(cyclobutyl)methanone is a heterocyclic compound featuring a piperazine-azetidine hybrid scaffold linked to a cyclobutyl ketone moiety. This structure is central to its role as a modulator of enzymes such as monoacylglycerol lipase (MAGL), a therapeutic target for neurological disorders and cancer . The compound’s design leverages a "tail-switching" strategy, where the cyclobutyl group acts as a lipophilic "tail" to optimize binding affinity and pharmacokinetic properties. Its synthesis typically involves coupling a piperazinyl-azetidine intermediate with cyclobutyl carbonyl derivatives using reagents like HATU or TBTU .

Properties

Molecular Formula

C12H21N3O

Molecular Weight

223.31 g/mol

IUPAC Name

[4-(azetidin-3-yl)piperazin-1-yl]-cyclobutylmethanone

InChI

InChI=1S/C12H21N3O/c16-12(10-2-1-3-10)15-6-4-14(5-7-15)11-8-13-9-11/h10-11,13H,1-9H2

InChI Key

HQRUQQDBVJVEKQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C(=O)N2CCN(CC2)C3CNC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Azetidin-3-yl)piperazin-1-yl)(cyclobutyl)methanone typically involves multi-step organic reactions. One possible route could start with the preparation of azetidine and piperazine intermediates, followed by their coupling with a cyclobutyl-containing reagent under specific conditions. Common reagents might include bases, solvents, and catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-(Azetidin-3-yl)piperazin-1-yl)(cyclobutyl)methanone may undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Typical reagents for these reactions might include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice would be optimized based on the desired transformation.

Major Products Formed

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

Chemistry

In chemistry, (4-(Azetidin-3-yl)piperazin-1-yl)(cyclobutyl)methanone could be used as a building block for the synthesis of more complex molecules, serving as an intermediate in various organic reactions.

Biology

Biologically, this compound might be investigated for its potential interactions with enzymes, receptors, or other biomolecules, providing insights into its mechanism of action and potential therapeutic uses.

Medicine

In medicine, this compound could be explored as a candidate for drug development, particularly for conditions where modulation of specific biological pathways is beneficial.

Industry

Industrially, this compound might find applications in the development of new materials, agrochemicals, or other specialized products requiring unique chemical properties.

Mechanism of Action

The mechanism of action of (4-(Azetidin-3-yl)piperazin-1-yl)(cyclobutyl)methanone would involve its interaction with specific molecular targets, such as enzymes or receptors. These interactions could modulate biological pathways, leading to therapeutic effects. Detailed studies would be required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazol-2-yl Derivatives

Compounds such as (4-(azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone () share the same piperazinyl-azetidine core but replace the cyclobutyl group with a thiazole ring. These derivatives exhibit distinct pharmacological profiles:

  • MAGL Inhibition: Thiazol-2-yl analogs (e.g., compound 20 in ) show reversible or irreversible MAGL inhibition depending on appended functional groups. For instance, irreversible inhibitors like compound 8 () incorporate carbamate/urea groups, achieving sub-nanomolar potency, while reversible analogs (e.g., compound 17) use amide linkages .
Compound Key Substituent Target Potency (IC₅₀/EC₅₀) LogP
(4-(Azetidin-3-yl)piperazin-1-yl)(cyclobutyl)methanone Cyclobutyl ketone MAGL Not reported ~2.5*
Compound 20 () Thiazol-2-yl + pyrimidine MAGL <10 nM ~1.8
Compound 36 () Thiazol-2-yl + fluoroazetidine MAGL <10 nM ~2.0

*Estimated based on cyclobutyl’s hydrophobicity relative to thiazole.

Quinoline-Based Analogs

Compounds like (4-(cyclopropanecarbonyl)piperazin-1-yl)(quinolin-3-yl)methanone () replace the cyclobutyl group with quinoline moieties. These derivatives target aldehyde dehydrogenase 1A1 (ALDH1A1), a cancer stem cell marker:

  • Selectivity: The quinoline scaffold enhances planar aromatic interactions with ALDH1A1’s active site, diverging from MAGL-focused compounds .
  • Synthetic Flexibility : The cyclopropanecarbonyl group in improves metabolic stability compared to cyclobutyl, though it may reduce membrane permeability due to increased rigidity .

Arylpiperazine Derivatives

Examples such as (4-methylpiperazin-1-yl)(phenyl)methanone () lack the azetidine ring but retain the piperazine-ketone framework. These compounds often target GPCRs or kinases:

  • Potency Trade-offs : The absence of the azetidine ring reduces conformational restraint, leading to lower target specificity. For example, compound 21 in (a benzooxadiazolylsulfonyl analog) shows moderate MAGL inhibition (IC₅₀ = 5 μM) compared to the azetidine-containing parent compound .
  • Pharmacokinetics : Arylpiperazines generally exhibit higher metabolic clearance due to cytochrome P450 interactions, whereas the azetidine-cyclobutyl combination in the parent compound enhances metabolic stability .

Key Research Findings

  • Structural Determinants of Activity : The azetidine ring’s constrained geometry is critical for MAGL binding, as its removal (e.g., in arylpiperazines) reduces potency by >100-fold .
  • Tail Group Optimization: Cyclobutyl’s balanced lipophilicity improves BBB penetration relative to polar thiazole or bulky quinoline groups, making it advantageous for CNS-targeted therapies .
  • Synthetic Versatility : The piperazinyl-azetidine core supports diverse functionalization, enabling rapid generation of analogs for structure-activity relationship (SAR) studies .

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